Desthia-oxa-lansoprazole
Description
Desthia-oxa-lansoprazole is a chemically modified derivative of lansoprazole, a proton pump inhibitor (PPI) widely used for gastric acid suppression. The compound is characterized by structural alterations, including the substitution of a thioether group with an oxa (oxygen-containing) moiety, which may influence its pharmacokinetic and pharmacodynamic properties. Key molecular data include:
Properties
Molecular Formula |
C₁₆H₁₄F₃N₃O₂ |
|---|---|
Molecular Weight |
337.3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Desthia-oxa-lansoprazole belongs to a class of benzimidazole-derived PPIs. Below is a systematic comparison with structurally and functionally related compounds:
Structural Analogues: Lansoprazole and Dexlansoprazole
Key Findings :
- Dexlansoprazole is a chiral isomer of lansoprazole, optimized for prolonged plasma half-life and reduced metabolic variability . This compound’s oxa substitution may alter binding affinity to H+/K+-ATPase compared to the thioether group in lansoprazole.
- Isomer-Specific Analysis : HPLC methods validated for dexlansoprazole highlight the importance of stereochemical precision in PPI efficacy, a consideration that may apply to this compound if chiral centers exist .
Benzoazole Derivatives
Benzoxazole and benzothiazole derivatives share structural similarities with this compound. Evidence highlights:
- Synthesis Challenges : Benzoazole compounds often require harsh reaction conditions, costly catalysts, and multi-step processes, leading to low yields . This compound’s synthesis pathway (unreported in evidence) may face analogous hurdles.
- Pharmacological Potential: Thiazole derivatives exhibit antimicrobial, anticancer, and anti-inflammatory activities . While this compound’s biological activity is uncharacterized in the evidence, its oxa group could modulate target selectivity compared to sulfur-containing analogues.
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